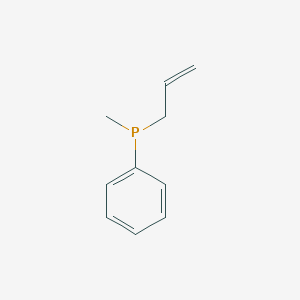
Methyl(phenyl)(prop-2-en-1-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(phenyl)(prop-2-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(prop-2-en-1-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Methyl(phenyl)(prop-2-en-1-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, replacing one of its substituents with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl(phenyl)(prop-2-en-1-yl)phosphane has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research explores its potential as a building block for the development of new pharmaceuticals.
Organophosphorus Chemistry:
作用機序
The mechanism of action of methyl(phenyl)(prop-2-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating its lone pair of electrons to the metal center, thereby facilitating the catalytic process .
類似化合物との比較
Similar Compounds
Similar compounds to methyl(phenyl)(prop-2-en-1-yl)phosphane include:
- Dimethylphenylphosphine
- Diphenylmethylphosphine
- Triphenylphosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of complexes it forms with metal centers, making it a valuable compound for specific catalytic applications .
特性
CAS番号 |
54807-86-2 |
|---|---|
分子式 |
C10H13P |
分子量 |
164.18 g/mol |
IUPAC名 |
methyl-phenyl-prop-2-enylphosphane |
InChI |
InChI=1S/C10H13P/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChIキー |
QIPUVIYUANCTLI-UHFFFAOYSA-N |
正規SMILES |
CP(CC=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


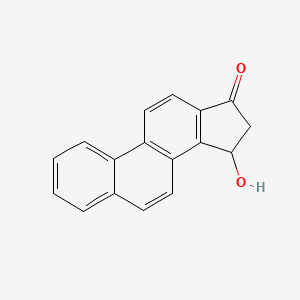
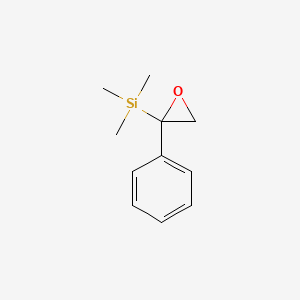

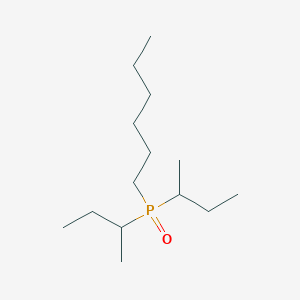
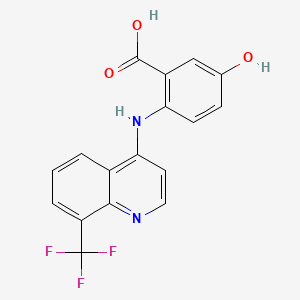
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
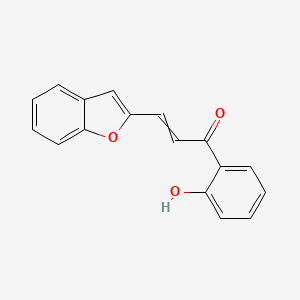

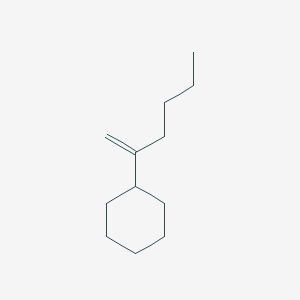
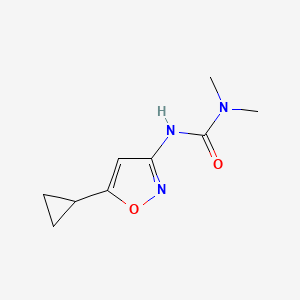

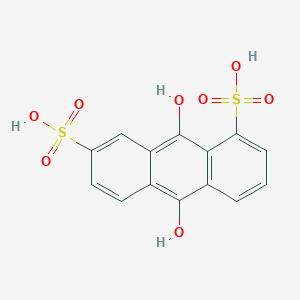
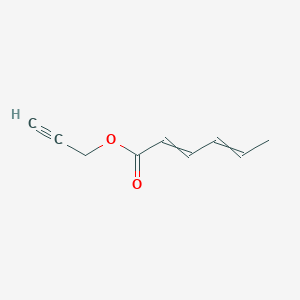
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)
